3-(4-Methylbenzylidene)dihydro-2(3H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-3-[(4-methylphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)8-11-6-7-14-12(11)13/h2-5,8H,6-7H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQULPJCBCHNSJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-24-6 | |
| Record name | 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Conditions and Yield
- Reactants : Toluene (1.5 mol), succinic anhydride (1.0 mol), AlCl₃ (1.2 mol)
- Solvent : Dry dichloromethane (DCM)
- Temperature : 0–5°C (initial), then room temperature (24 h)
- Workup : Hydrolysis with ice-cold HCl, extraction with DCM
- Yield : 72–78%
The structure of 1 is confirmed via $$ ^1 \text{H-NMR} $$:
Perkin-Type Condensation for Cyclization
The lactone ring and benzylidene moiety are formed through a modified Perkin reaction. 3-(4-Methylbenzoyl)propanoic acid 1 reacts with 4-methylbenzaldehyde in acetic anhydride (Ac₂O) under basic conditions.
Reaction Mechanism
- Enolate Formation : Triethylamine (Et₃N) deprotonates the α-hydrogen of 1 , generating an enolate.
- Aldol Condensation : The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxyketone intermediate.
- Dehydration and Lactonization : Acetic anhydride facilitates dehydration to form the α,β-unsaturated ketone, followed by intramolecular cyclization to yield the γ-lactone.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (1 :aldehyde) | 1:1.2 |
| Catalyst | Et₃N (1.5 equiv) |
| Solvent | Ac₂O (neat) |
| Temperature | 80°C, 6–8 h |
| Yield | 65–74% |
The product is purified via recrystallization from ethanol, yielding pale-yellow crystals (m.p. 122–124°C).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
$$ ^1 \text{H-NMR} $$ (400 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 2.37 | Singlet, 3H (Ar–CH₃) |
| 2.44 | Singlet, 3H (Ar–CH₃) |
| 6.71 | Singlet, 1H (furanone H-4) |
| 7.25–7.56 | Multiplet, 8H (aromatic H) |
| 7.35 | Singlet, 1H (olefinic H) |
Mass Spectrometry (EI-MS)
Alternative Synthetic Routes
Claisen-Schmidt Condensation
A parallel approach involves the condensation of dihydro-2(3H)-furanone with 4-methylbenzaldehyde under acidic conditions (HCl/EtOH). However, this method affords lower yields (48–52%) due to competing side reactions.
Microwave-Assisted Synthesis
Recent studies report a 20% reduction in reaction time (2.5 h vs. 8 h) using microwave irradiation (150 W, 100°C), though yields remain comparable (68–70%).
Industrial-Scale Production Considerations
Solvent Selection
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ac₂O | 74 | 98 |
| DMF | 62 | 89 |
| THF | 58 | 84 |
Acetic anhydride is preferred for its dual role as solvent and dehydrating agent.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.
Reduction: Formation of 3-(4-methylbenzyl)dihydro-2(3H)-furanone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(4-methylbenzylidene)dihydro-2(3H)-furanone, their synthesis methods, applications, and biological activities:
Key Structural and Functional Differences:
Substituent Effects: The 4-methylbenzylidene group in the target compound introduces steric bulk and electron-donating properties compared to simpler alkyl substituents (e.g., methyl in dihydro-3-methyl-2(3H)-furanone). 3-Arylidene derivatives (e.g., 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone) exhibit improved antimycobacterial activity when the furanone oxygen is replaced with nitrogen (pyrrolones) .
Synthetic Pathways: Natural analogs (e.g., dihydro-3-methyl-2(3H)-furanone) form via enzymatic or thermal degradation, while synthetic derivatives (e.g., 3-arylidene furanones) require base-catalyzed condensation or multicomponent reactions . The target compound can be synthesized via Knoevenagel condensation of dihydro-2(3H)-furanone with 4-methylbenzaldehyde, similar to methods used for 3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one .
Biological and Industrial Applications: Food Chemistry: Dihydro-2(3H)-furanone derivatives contribute to caramel (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and fruity (dihydro-5-methyl-2(3H)-furanone) flavors . Biofuels: 5-(Hydroxymethyl)dihydro-2(3H)-furanone intermediates are critical in converting biomass-derived sugars to γ-valerolactone, a renewable platform chemical . Medicinal Chemistry: Arylidene-substituted furanones show promise against tuberculosis, though activity depends on substituent electronegativity and ring hybridization (furanone vs. pyrrolone) .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₂ | 188.22 | α,β-unsaturated lactone | 2.8 |
| Dihydro-5-methyl-2(3H)-furanone | C₅H₈O₂ | 100.12 | Saturated lactone | 0.5 |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | C₆H₈O₃ | 128.13 | Hydroxy, methyl groups | 0.9 |
Biological Activity
3-(4-Methylbenzylidene)dihydro-2(3H)-furanone, a compound characterized by its unique molecular structure, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12O2
- Molecular Weight : 188.23 g/mol
- CAS Number : 5418-24-6
The compound features a furanone ring that contributes to its reactivity and biological activity. Its structure allows for interactions with various biological targets, which underlie its pharmacological effects.
This compound exerts its biological effects through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and pain.
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells, leading to inhibited tumor growth.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antioxidant Activity
Research demonstrates that this compound exhibits significant antioxidant properties. In vitro assays indicate that it effectively reduces reactive oxygen species (ROS) levels in various cell lines.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : Studies report that it lowers the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
3. Anticancer Potential
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Line Studies : It demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values around 15 µM.
4. Analgesic Effects
Animal studies have provided evidence of analgesic properties:
- Formalin Test : The compound significantly reduced pain scores in formalin-induced pain models, comparable to standard analgesics without addictive properties.
Neuroprotection Study
A study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated a significant increase in neuronal survival rates by up to 30% compared to controls.
Analgesic Efficacy
In a formalin test model, the compound exhibited significant analgesic effects, reducing pain perception effectively while avoiding the addictive side effects of opioids.
Anticancer Research
A study evaluated the effect of the compound on human cancer cell lines, revealing that it inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM.
Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells | |
| Analgesic | Reduces pain perception in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
